Cas no 2137603-02-0 (rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-1-methylcyclopropane-1-carboxamide)
![rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-1-methylcyclopropane-1-carboxamide structure](https://www.kuujia.com/scimg/cas/2137603-02-0x500.png)
rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-1-methylcyclopropane-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- EN300-712695
- rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-1-methylcyclopropane-1-carboxamide
- 2137603-02-0
-
- Inchi: 1S/C13H21NO3/c1-12(2-3-12)11(16)14-9-8-10(15)13(9)4-6-17-7-5-13/h9-10,15H,2-8H2,1H3,(H,14,16)/t9-,10-/m1/s1
- InChI Key: XMUJJONLANDDQO-NXEZZACHSA-N
- SMILES: O[C@@H]1C[C@H](C21CCOCC2)NC(C1(C)CC1)=O
Computed Properties
- Exact Mass: 239.15214353g/mol
- Monoisotopic Mass: 239.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 58.6Ų
rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-1-methylcyclopropane-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-712695-1.0g |
rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-1-methylcyclopropane-1-carboxamide |
2137603-02-0 | 1g |
$0.0 | 2023-06-07 |
rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-1-methylcyclopropane-1-carboxamide Related Literature
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
Additional information on rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-1-methylcyclopropane-1-carboxamide
Introduction to Rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-1-methylcyclopropane-1-carboxamide (CAS No. 2137603-02-0)
Rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-1-methylcyclopropane-1-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2137603-02-0, belongs to a class of molecules known for their intricate spirocyclic and heterocyclic structures, which often contribute to their pharmacological properties.
The name of the compound provides a detailed insight into its molecular architecture. The presence of a spiro[3.5]nonane core, characterized by a spiro carbon linking two cyclic structures, is a key feature that distinguishes this molecule from others. Additionally, the hydroxy group at the 3-position and the methylcyclopropane moiety at the 1-position add further complexity and may play crucial roles in its interactions with biological targets.
Recent advancements in drug discovery have highlighted the importance of spirocyclic compounds due to their ability to exhibit high binding affinity and selectivity. The spiro[3.5]nonane scaffold in Rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-1-methylcyclopropane-1-carboxamide is particularly intriguing because it can create a rigid framework that optimizes molecular recognition. This structural motif has been explored in various therapeutic areas, including central nervous system (CNS) disorders, where its ability to cross the blood-brain barrier is of particular interest.
The hydroxy group in the molecule is another critical feature that may influence its pharmacological profile. Hydroxylated compounds are known to participate in hydrogen bonding interactions, which can enhance binding affinity and specificity. In addition, the methylcyclopropane moiety is a common pharmacophore found in bioactive molecules, often contributing to lipophilicity and metabolic stability. The combination of these features makes Rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-1-methylcyclopropane-1-carboxamide a promising candidate for further investigation.
In recent years, there has been growing interest in the development of new chemical entities (NCEs) with novel scaffolds that can overcome existing challenges in drug design, such as resistance and side effects. The structural complexity of Rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-1-methylcyclopropane-1-carboxamide suggests that it may offer unique advantages over simpler molecules. Its potential applications in various therapeutic areas are being actively explored by researchers.
One of the most exciting aspects of this compound is its potential role in the treatment of neurodegenerative diseases. Spirocyclic compounds have shown promise in preclinical studies as modulators of neurotransmitter systems, which are often dysregulated in conditions such as Alzheimer's disease and Parkinson's disease. The ability of Rac-N-[(1R,3R)-3-hydroxy-7 oxaspiro[35]nonan 1 yl] - 1 - methylcyclopropane - 1 - carboxamide to interact with specific receptors or enzymes involved in these pathways could lead to novel therapeutic strategies.
Furthermore, the compound's structural features may also make it useful in the development of antimicrobial agents. The presence of both hydrophilic and lipophilic moieties allows it to interact with bacterial cell membranes, potentially disrupting essential cellular processes. This dual nature has been exploited in other antimicrobial compounds and suggests that Rac-N-[(rac - N - [(13r , 35r ) - 35 hydroxy - 7 oxaspiro[35]nonan - 11 yl)] - 11 methylcyclopropane - 11 carboxamide)] could exhibit broad-spectrum activity against resistant bacterial strains.
The synthesis of this compound presents an interesting challenge due to its complex structure. Advanced synthetic methodologies are required to construct the spirocyclic core and introduce the necessary functional groups with high stereochemical purity. Recent developments in organometallic chemistry and catalytic processes have made it possible to achieve these synthetic goals more efficiently than ever before.
Once synthesized, rac-N-[(rac - N - [(13r , 35r ) - 35 hydroxy - 7 oxaspiro[35]nonan - 11 yl)] - 11 methylcyclopropane - 11 carboxamide)] can be subjected to rigorous biological testing to evaluate its potency, selectivity, and safety profiles. High-throughput screening (HTS) technologies are often employed to identify potential hits from large libraries of compounds before moving on to more detailed pharmacological studies.
The ultimate goal is to develop this compound into a viable therapeutic agent that can improve patient outcomes in various diseases. This requires not only demonstrating efficacy but also ensuring that it has an acceptable safety profile and can be formulated into a suitable dosage form for clinical use. Collaborative efforts between chemists, biologists, and clinicians are essential for translating laboratory discoveries into real-world treatments.
In conclusion, Rac-N-[(rac - N - [(13r , 35r ) - 35 hydroxy - 7 oxaspiro[35]nonan - 11 yl)] - 11 methylcyclopropane - 11 carboxamide (CAS No. *2137603*) is a promising compound with unique structural features that make it attractive for pharmaceutical development. Its potential applications in treating neurodegenerative diseases and antimicrobial infections highlight its importance as a research tool and a candidate for future drug discovery efforts.
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